molecular formula C8H14BrCl B129128 2-Bromo-8-chloro-1-octene CAS No. 141493-81-4

2-Bromo-8-chloro-1-octene

Cat. No. B129128
M. Wt: 225.55 g/mol
InChI Key: NGZAPRXVKIJVBR-UHFFFAOYSA-N
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Description

“2-Bromo-8-chloro-1-octene” is a chemical compound with the molecular formula C8H14BrCl . It has an average mass of 225.554 Da and a monoisotopic mass of 223.996735 Da .


Synthesis Analysis

The synthesis of similar compounds, such as 8-chloro-1-octene, involves the use of Grignard reagents . A Grignard reagent derived from 8-bromo-1-octene has been used in the synthesis of (2S,3S,5R)-5-[(1R)-1-hydroxy-9-decenyl]-2-pentyltetrahydro-3-furanol .

Scientific Research Applications

Environmental and Health Impact Studies

  • Polybrominated Dibenzo-p-dioxins and Dibenzofurans : These compounds, related to brominated flame retardants, are produced during the combustion of these chemicals and have potential environmental and health impacts similar to their chlorinated analogs. They are known for inducing liver enzyme activity and causing adverse health effects in animals, potentially relevant to humans as well. Research suggests that brominated compounds bind to the same receptors as chlorinated compounds, indicating a similarity in their mode of action (Mennear & Lee, 1994).

  • Health Effects of Polybrominated Dibenzo-p-dioxins and Dibenzofurans : Further studies have highlighted the health effects of these compounds, emphasizing the need for more research to assess the potential risk they pose to humans and wildlife. The increase in the use of brominated flame retardants has raised concerns about human exposure to these substances (Birnbaum, Staskal, & Diliberto, 2003).

Analytical and Material Science Research

  • Advances in Solid-State NMR Spectroscopy : Research in quadrupolar halogen solid-state nuclear magnetic resonance (SSNMR) spectroscopy, covering chlorine, bromine, and iodine, has grown, highlighting the application of these techniques in studying halogen-bonded adducts, pharmaceuticals, and materials. This includes the study of brominated compounds and might provide analytical techniques relevant for studying "2-Bromo-8-chloro-1-octene" (Szell & Bryce, 2020).

Environmental Chemistry and Toxicology

  • Brominated Flame Retardants and Dioxins : The combustion of brominated flame retardants can lead to the formation of brominated and mixed polybromochloro-dibenzo-p-dioxins and dibenzofurans, which have structural similarities and potentially similar environmental and health impacts as their chlorinated counterparts. This research area concerns the pathways through which these compounds form and their implications (Zhang, Buekens, & Li, 2016).

properties

IUPAC Name

2-bromo-8-chlorooct-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrCl/c1-8(9)6-4-2-3-5-7-10/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZAPRXVKIJVBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCCCCCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641085
Record name 2-Bromo-8-chlorooct-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-8-chloro-1-octene

CAS RN

141493-81-4
Record name 2-Bromo-8-chlorooct-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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